molecular formula C7H3BrF3NO2 B1266209 2-Bromo-5-nitrobenzotrifluoride CAS No. 367-67-9

2-Bromo-5-nitrobenzotrifluoride

Cat. No. B1266209
CAS RN: 367-67-9
M. Wt: 270 g/mol
InChI Key: SXEQQBBOAMHOID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds and analogs to 2-Bromo-5-nitrobenzotrifluoride involves several chemical reactions, including nitration and halogenation processes. For example, the synthesis process for 5-fluoro-2-nitrobenzotrifluoride, a compound with structural similarities, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This method emphasizes the importance of controlled reaction conditions for the synthesis of halogenated nitrobenzotrifluorides, highlighting process safety, efficiency, and optimization of operational conditions for commercial manufacturing (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Bromo-5-nitrobenzotrifluoride, such as tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate), provides insights into the coordination and bonding patterns. For instance, the antimony atom in the mentioned compound exhibits a distorted trigonal bipyramidal coordination. This structural feature, along with specific intramolecular contacts and interactions, sheds light on the complex nature of such molecules, highlighting the relevance of X-ray diffraction data in understanding the molecular architecture (Sharutin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Bromo-5-nitrobenzotrifluoride and its analogs involve a range of reactions including aromatic nucleophilic substitution and rearrangement. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in specific conditions leads to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating the potential for diverse chemical transformations and the synthesis of novel compounds (Guerrera et al., 1995).

Physical Properties Analysis

Physical properties such as the molecular structure, vibrational modes, and crystal packing are crucial for understanding the behavior of 2-Bromo-5-nitrobenzotrifluoride-related compounds. Studies involving FT-IR, X-ray diffraction, and theoretical calculations provide comprehensive insights into the physical characteristics, including molecular geometry, vibrational frequencies, and the nature of intermolecular interactions within the crystal lattice. These analyses are essential for predicting and tailoring the properties of such compounds for specific applications (Kumar et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-nitrobenzotrifluoride and similar compounds are defined by their reactivity, stability, and interaction with various reagents. Research on related molecules emphasizes the significance of studying their reactivity patterns, such as the relative mobility of the nitro group and halogen atoms in substitution reactions, to understand their chemical behavior and potential applications in synthesis and material science (Khalfina & Vlasov, 2002).

Scientific Research Applications

1. Polymer Synthesis

2-Bromo-5-nitrobenzotrifluoride is utilized in the synthesis of novel polyimides. Choi et al. (2008) prepared a diamine monomer containing both the benzimidazole ring and trifluoromethyl group from 2-bromo-5-nitrobenzotrifluoride and 4-nitro-1,2-phenylenediamine. These polyimides exhibited high solubility in aprotic polar solvents, high glass transition temperatures, and thermal stability, making them suitable for various industrial applications (Choi et al., 2008).

2. Analytical Chemistry

In analytical chemistry, derivatives of 2-bromo-5-nitrobenzotrifluoride have been used for the determination of trace elements. For instance, Nazari (2008) demonstrated the use of a 5-bromo-2-pyridylazo derivative for cadmium determination in water samples through liquid phase microextraction followed by atomic absorption spectrometry. This method showcased high enrichment factors and recovery rates, proving the utility of such derivatives in trace metal analysis (Nazari, 2008).

3. Synthesis of Fluorescent Compounds

Compounds derived from 2-bromo-5-nitrobenzotrifluoride have been used in the synthesis of fluorescent materials. Ji Chang–you (2012) synthesized a dinuclear Zn(II) complex using a derivative, showing that both the ligand and the complex exhibited significant fluorescence properties. This suggests potential applications in the field of optoelectronics and sensing technologies (Ji Chang–you, 2012).

4. Continuous-Flow Synthesis

2-Bromo-5-nitrobenzotrifluoride has been involved in the development of continuous-flow synthesis methods. Chen et al. (2020) demonstrated the synthesis of 5-fluoro-2-nitrobenzotrifluoride using a continuous-flow millireactor system. This process offered better control over impurities and higher efficiency, suggesting the relevance of 2-bromo-5-nitrobenzotrifluoride derivatives in the manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

Safety And Hazards

When handling 2-Bromo-5-nitrobenzotrifluoride, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area, and concentration in hollows and sumps should be prevented . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

1-bromo-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQQBBOAMHOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190150
Record name 2-Bromo-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzotrifluoride

CAS RN

367-67-9
Record name 2-Bromo-5-nitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
H Choi, IS Chung, K Hong, CE Park, SY Kim - Polymer, 2008 - Elsevier
… 2-Bromo-5-nitrobenzotrifluoride was reacted with copper cyanide in DMF to afford 2-cyano-5-nitrobenzotrifluoride (1), which was consequently hydrolyzed with 50% H 2 SO 4 solution. …
Number of citations: 100 www.sciencedirect.com
R Filler, H Novar - The Journal of Organic Chemistry, 1961 - ACS Publications
… converted to 2-bromo-5-nitrobenzotrifluoride via the Sandmeyer reaction in a manner similar … Distillation of the resulting oil gave yellow 2bromo-5-nitrobenzotrifluoride, bp 125-130 (12 …
Number of citations: 19 pubs.acs.org
H Ni, J Liu, S Yang - Chemistry Letters, 2016 - journal.csj.jp
… The synthesis route of FTKs is shown in Scheme 1, which consists of three steps: (1) Sonogashira coupling of 2-bromo-5nitrobenzotrifluoride and phenylacetylene under the palladium …
Number of citations: 11 www.journal.csj.jp
Z Li, J Liu, Z Gao, Z Yin, L Fan, S Yang - European polymer journal, 2009 - Elsevier
… with a mechanical stirrer, a nitrogen inlet, and a condenser was added a mixture of 2,5-dihydroxydiphenylphosphine oxide (24.82 g, 0.08 mol), 2-bromo-5-nitrobenzotrifluoride (64.80 g, …
Number of citations: 39 www.sciencedirect.com
L Bes, A Rousseau, B Boutevin… - Macromolecular …, 2001 - Wiley Online Library
… the corresponding 3-(fluoroalkoxy)nitrobenzenes by reduction to hydrazo derivatives followed by benzidine rearrangements[16, 17] or by coupling of the 2bromo-5-nitrobenzotrifluoride …
Number of citations: 17 onlinelibrary.wiley.com
J Nakatani, T Nozoe - Organic Process Research & Development, 2021 - ACS Publications
… The latter is the reduction of 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl (TFBN) obtained by Ullmann coupling of 2-bromo-5-nitrobenzotrifluoride with excess Cu powder in …
Number of citations: 3 pubs.acs.org
IS Chung, CE Park, M Ree, SY Kim - Chemistry of materials, 2001 - ACS Publications
… 2,2‘-Bis(trifluoromethyl)-4,4‘-diaminobiphenyl (TFDB) (mp 180−182 C) was prepared from 2-bromo-5-nitrobenzotrifluoride and recrystallized from chloroform and n-hexane (v/v = 1/2). …
Number of citations: 133 pubs.acs.org
MG Dhara, S Banerjee - Progress in Polymer Science, 2010 - Elsevier
Introduction of fluorine into polymers has been a subject of intense research as it brings about dramatic improvements in several properties of the polymers. Polymers containing …
Number of citations: 519 www.sciencedirect.com
AE Hoyt, BC Benicewicz - Journal of Polymer Science Part A …, 1990 - Wiley Online Library
… Into a 1000 mL three-neck flask equipped with a condenser and overhead mechanical stirrer was placed a solution of 2-bromo-5-nitrobenzotrifluoride (200 g, 0.741 mol) in 350 mL DMF…
Number of citations: 119 onlinelibrary.wiley.com
CJ Lee, SK Park, SY Kim, YJ Lee, BG Min… - Polymer …, 1995 - Wiley Online Library
… vated copper (45g) was added to a solution of 50g of 2-bromo-5-nitrobenzotrifluoride in DMF (100 ml) and the mixture was refluxed for 5 h. The mixture was filtered to remove copper, …
Number of citations: 14 onlinelibrary.wiley.com

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